molecular formula C9H14BNO4S B2494179 [4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid CAS No. 1509931-31-0

[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid

Cat. No.: B2494179
CAS No.: 1509931-31-0
M. Wt: 243.08
InChI Key: QHCYTDXDVUMVMA-UHFFFAOYSA-N
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Description

[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid is a boronic acid derivative with the chemical formula C9H14BNO4S. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with ethylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethylsulfonylamino group in [4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid imparts unique reactivity and selectivity, making it a valuable reagent in organic synthesis and various scientific applications .

Properties

IUPAC Name

[4-[(ethylsulfonylamino)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4S/c1-2-16(14,15)11-7-8-3-5-9(6-4-8)10(12)13/h3-6,11-13H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCYTDXDVUMVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNS(=O)(=O)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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